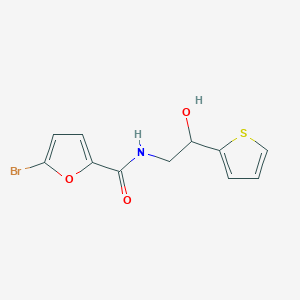

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative featuring a hydroxyethyl-thiophen-2-yl substituent on the amide nitrogen. This compound’s structure combines a furan ring with a bromine atom at the 5-position, which enhances its electronic and steric properties. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where π-π stacking or hydrogen bonding is critical .

Properties

IUPAC Name |

5-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-10-4-3-8(16-10)11(15)13-6-7(14)9-2-1-5-17-9/h1-5,7,14H,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKRBYSNYVMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine. The thiophene ring can be introduced via a coupling reaction, and the hydroxyethyl group is added through a hydroxylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Diversity

The table below highlights key structural differences and similarities between the target compound and related 5-bromo-N-substituted furan-2-carboxamides:

*Molecular weights estimated based on structural formulas.

Key Observations :

- Electronic Effects : The trichloroethyl group in introduces strong electron-withdrawing character, which may reduce nucleophilicity compared to the target compound’s hydroxyethyl-thiophene group.

- Aromatic Systems : Thiophene (target), thiazole , and benzothiophene provide distinct π-π interaction profiles. Thiophene’s smaller size may enhance membrane permeability relative to bulkier benzothiophene.

Pharmacological and Physicochemical Implications

- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to the lipophilic trichloroethyl or benzothiophene derivatives.

- Metabolic Stability : Thiophene rings are associated with cytochrome P450-mediated oxidation risks, whereas thiazole and benzothiophene systems might exhibit different metabolic pathways.

- Receptor Affinity : Bitopic ligands in (e.g., compound 11b) highlight the importance of substituent bulk for D3 receptor binding. The target compound’s thiophene-hydroxyl balance could optimize both affinity and pharmacokinetics.

Biological Activity

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by a unique structure that includes a furan ring, a bromine atom, and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H12BrN2O3S, with a molecular weight of approximately 343.20 g/mol. The presence of functional groups such as the carboxamide and hydroxyethyl contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes involved in cellular processes, leading to effects such as:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The hydroxyethyl group may play a role in modulating inflammatory pathways, although detailed mechanisms require further investigation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Details |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines (e.g., A549, HeLa). |

| Enzyme Inhibition | Potential inhibition of enzymes involved in cancer metabolism. |

| Anti-inflammatory | Modulation of inflammatory cytokines and pathways. |

| Cell Cycle Regulation | Induces cell cycle arrest in specific cancer types. |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

- Mechanistic Insights : Another investigation focused on the compound's interaction with apoptotic pathways. Flow cytometry analysis revealed an increase in annexin V-positive cells, indicating that the compound may induce apoptosis via mitochondrial pathways.

- Anti-inflammatory Activity : In vitro assays demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-bromo-thiophene | Structure | Anticancer and anti-inflammatory properties |

| N-(4-methylphenyl)thiazole | Structure | Inhibits specific kinases involved in cancer progression |

Q & A

Basic: What are the key steps for synthesizing 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves:

- Functionalization of the furan ring : Bromination at the 5-position of furan-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Amide bond formation : Coupling the brominated furan-carboxylic acid with a thiophene-containing ethanolamine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Hydroxyl group retention : Ensuring the hydroxyl group on the ethyl-thiophene moiety remains intact by avoiding harsh reducing agents during purification .

Key parameters : Temperature (0–25°C for bromination), solvent polarity (DMF or DCM for coupling), and reaction time (12–24 hours for amidation) .

Basic: How is structural confirmation achieved for this compound?

A multi-technique approach is critical:

- NMR spectroscopy : and NMR confirm the presence of the thiophene (δ 6.8–7.4 ppm for aromatic protons) and furan (δ 7.2–7.6 ppm) moieties, while the hydroxyethyl group appears as a broad singlet (~δ 2.5 ppm) .

- X-ray crystallography : Resolves bond angles and dihedral angles between the furan, thiophene, and carboxamide groups, ensuring stereochemical fidelity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNOS) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Advanced methodologies include:

- Continuous flow reactors : Improve heat/mass transfer during bromination and amidation steps, reducing side-product formation .

- Solvent engineering : Using polar aprotic solvents (e.g., THF) with microwave-assisted synthesis to accelerate coupling reactions .

- In-line purification : Integrating chromatography or crystallization units post-reaction to isolate high-purity product (>95%) .

Advanced: What strategies enable selective functionalization of the thiophene or furan rings?

- Electrophilic substitution : The bromine on furan directs further electrophilic reactions (e.g., nitration) to the 5-position, while the thiophene’s electron-rich 2-position is susceptible to halogenation .

- Protection/deprotection : Temporarily protecting the hydroxyl group with TMSCl allows selective thiophene functionalization without interfering with the furan ring .

Advanced: What mechanisms underlie its potential biological activity?

Hypotheses include:

- Enzyme inhibition : The bromofuran moiety may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like kinases or proteases .

- Receptor modulation : Molecular docking studies suggest the thiophene-ethyl group interacts with hydrophobic pockets in GPCRs or ion channels .

Validation : Competitive binding assays (e.g., SPR) and in vitro enzyme inhibition assays (IC determination) are recommended .

Advanced: How can computational modeling predict its pharmacokinetic properties?

- QSAR models : Use descriptors like topological polar surface area (TPSA, ~70 Ų) and LogP (~2.5) to predict blood-brain barrier permeability and solubility .

- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Tools : Schrödinger’s Suite or AutoDock for docking; Gaussian for electronic property calculations .

Advanced: How to resolve contradictions in reported reactivity data?

- Case example : Discrepancies in bromination efficiency (40–80% yields) may arise from solvent purity or trace metal contamination.

- Resolution : Conduct controlled experiments with anhydrous solvents (e.g., DMF stored over molecular sieves) and validate with kinetic studies (e.g., UV-Vis monitoring) .

Advanced: What are understudied pharmacological interactions of this compound?

- Synergistic effects : Pair with TRPM8 antagonists (e.g., menthol derivatives) for enhanced analgesic activity, as seen in structurally related carboxamides .

- Off-target screening : Use proteome-wide microarrays to identify unintended targets, such as serotonin receptors or COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.